5-(4-(Benzyloxy)phenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-(Benzyloxy)phenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a pyrrolone core substituted with benzyloxy, dimethoxybenzoyl, hydroxy, and methoxypropyl groups, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Benzyloxy)phenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving an appropriate precursor such as a substituted amide or nitrile.
Introduction of the Benzyloxy Group: This step often involves a nucleophilic substitution reaction where a benzyloxy group is introduced to the phenyl ring.
Addition of the Dimethoxybenzoyl Group: This can be done via Friedel-Crafts acylation, where the dimethoxybenzoyl chloride reacts with the pyrrolone core in the presence of a Lewis acid catalyst.
Hydroxylation and Methoxypropylation: These steps involve selective hydroxylation and subsequent alkylation to introduce the hydroxy and methoxypropyl groups.
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic steps to ensure high yield and purity. This may involve:
Catalyst Selection: Using efficient catalysts to enhance reaction rates and selectivity.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-(Benzyloxy)phenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent, KMnO4.
Reducing Agents: NaBH4, LiAlH4.
Catalysts: Lewis acids like AlCl3 for Friedel-Crafts reactions.
Major Products
Oxidation Products: Ketones or aldehydes from the hydroxy group.
Reduction Products: Alcohols from the carbonyl groups.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the development of probes for studying biological processes.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Materials Science: Used in the development of novel materials with specific properties.
Polymer Chemistry: Potential monomer for the synthesis of specialized polymers.
Mechanism of Action
The mechanism of action of 5-(4-(Benzyloxy)phenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and dimethoxybenzoyl groups can enhance binding affinity to these targets, while the hydroxy and methoxypropyl groups may influence solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one: Similar structure but with a methoxy group instead of a benzyloxy group.
5-(4-Hydroxyphenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one: Similar structure but with a hydroxy group instead of a benzyloxy group.
Uniqueness
The presence of the benzyloxy group in 5-(4-(Benzyloxy)phenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one provides unique steric and electronic properties, potentially enhancing its reactivity and binding affinity in various applications. This makes it distinct from other similar compounds and valuable for specific research and industrial purposes.
Properties
CAS No. |
618081-01-9 |
---|---|
Molecular Formula |
C30H31NO7 |
Molecular Weight |
517.6 g/mol |
IUPAC Name |
(4E)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-1-(3-methoxypropyl)-5-(4-phenylmethoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H31NO7/c1-35-17-7-16-31-27(21-10-13-23(14-11-21)38-19-20-8-5-4-6-9-20)26(29(33)30(31)34)28(32)22-12-15-24(36-2)25(18-22)37-3/h4-6,8-15,18,27,32H,7,16-17,19H2,1-3H3/b28-26+ |
InChI Key |
WMBZWSPLKIAIKL-BYCLXTJYSA-N |
Isomeric SMILES |
COCCCN1C(/C(=C(/C2=CC(=C(C=C2)OC)OC)\O)/C(=O)C1=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
COCCCN1C(C(=C(C2=CC(=C(C=C2)OC)OC)O)C(=O)C1=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.